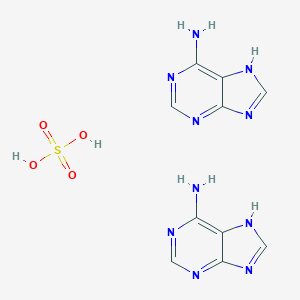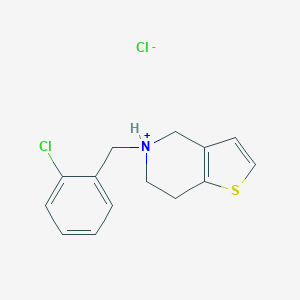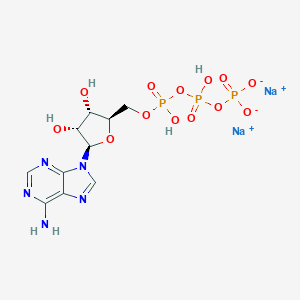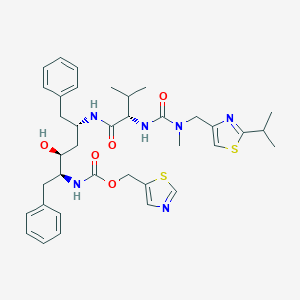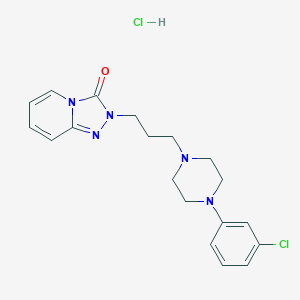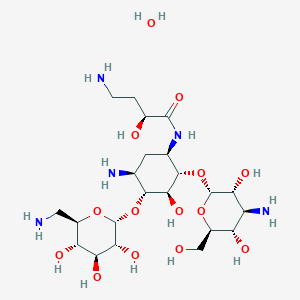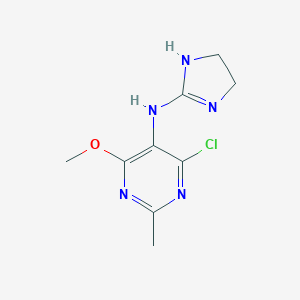
Moxonidine
Descripción general
Descripción
Moxonidine is an anti-hypertensive medication . It is a new-generation alpha-2/imidazoline receptor agonist antihypertensive drug licensed for the treatment of mild to moderate essential hypertension . It works by relaxing blood vessels which makes the heart more efficient at pumping blood around the body .
Molecular Structure Analysis
The molecular structure of Moxonidine is C9H12ClN5O with a molar mass of 241.68 g·mol −1 . The IUPAC name for Moxonidine is 4-Chloro- N - (4,5-dihydro-1 H -imidazol-2-yl)- 6-methoxy-2-methylpyrimidin-5-amine .Chemical Reactions Analysis
Moxonidine is unstable towards acid and base hydrolysis . The degradation kinetics of Moxonidine as a pure ingredient and in two different solid mixtures were analyzed . The kinetic methods revealed that the excipients have a stabilizing effect on Moxonidine .Physical And Chemical Properties Analysis
The stability of Moxonidine is influenced by several parameters, such as light and air exposure, temperature, and humidity . The quality of Moxonidine is time-dependent under these influences .Aplicaciones Científicas De Investigación
Hypertension Treatment
Moxonidine is primarily used as an anti-hypertensive medication . It is a centrally acting medication that reduces blood pressure by decreasing the amount of blood your heart pumps and the amount of certain chemicals in your body that can affect blood vessels, heart muscle, and other organs .
Neuropeptide Y (NPY) Regulation
Moxonidine has been found to influence the levels of Neuropeptide Y (NPY), a neurotransmitter and sympathetic tone regulator . A study showed that Moxonidine administration resulted in a significant decrease of circulating NPY concentrations .
Obesity Management
Moxonidine has been studied for its effects on Body Mass Index (BMI). In a study involving individuals with mild or moderate arterial hypertension, Moxonidine administration led to a decrease in BMI .
Atherosclerosis Prevention
Moxonidine has been investigated for its potential role in preventing atherosclerosis . It was found to increase the uptake of oxidised low-density lipoprotein (LDL) in cultured vascular smooth muscle cells .
Lipid Metabolism
Moxonidine has been found to influence lipid metabolism. It increases the expression of LDL receptors and the lipid efflux transporter ABCG1, which could have implications for managing lipid-related disorders .
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNJAUFVNXKLIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045170 | |
| Record name | Moxonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Moxonidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09242 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Stimulation of central alpha 2-adrenergic receptors is associated with sympathoadrenal suppression and subsequent reduction of blood pressure. As this class was further explored it was discovered that sympathoadrenal activity can also be suppressed by a second pathway with a newly discovered drug target specific to imidazolines. Specifically, moxonidine binds the imidazoline receptor subtype 1 (I1) and to a lesser extent αlpha-2-adrenoreceptors in the RSV causing a reduction of sympathetic activity, reducing systemic vascular resistance and thus arterial blood pressure. Moreover, since alpha-2-adrenergic receptors are considered the primary molecular target that facilitates the most common side effects of sedation and dry mouth that are elicited by most centrally acting antihypertensives, moxonidine differs from these other centrally acting antihypertensives by demonstrating only low affinity for central alpha-2-adrenoceptors compared to the aforementioned I1-imidazoline receptors. | |
| Record name | Moxonidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09242 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Moxonidine | |
CAS RN |
75438-57-2 | |
| Record name | Moxonidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75438-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moxonidine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075438572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moxonidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09242 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Moxonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOXONIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC6X0L40GW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Moxonidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041938 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Moxonidine's primary mechanism of action in lowering blood pressure?
A1: Moxonidine primarily acts by activating I1-imidazoline receptors (I1-receptors) in the rostroventrolateral medulla (RVLM), a brainstem region critical for regulating sympathetic nervous system activity. [, , , , , , ] This activation reduces sympathetic outflow, leading to vasodilation and a decrease in blood pressure. [, , , , , , , , ]
Q2: How does the interaction with I1-receptors in the RVLM translate to blood pressure reduction?
A3: Activation of I1-receptors in the RVLM by Moxonidine leads to a decrease in sympathetic nervous system activity. [, , , , , , , ] This decrease in sympathetic outflow reduces the release of norepinephrine, a neurotransmitter that constricts blood vessels. [, , , , , , ] Consequently, blood vessels relax (vasodilation), decreasing peripheral vascular resistance and ultimately lowering blood pressure. [, , , ]
Q3: Is there evidence for Moxonidine’s actions beyond the central nervous system?
A4: Yes, research suggests Moxonidine might also exert direct effects on the kidneys, potentially contributing to its overall antihypertensive effect. [, ] Studies show that Moxonidine can stimulate diuresis (increased urine production) and natriuresis (increased sodium excretion) when administered directly into the kidneys of rats. []
Q4: What is the role of atrial natriuretic peptide (ANP) in the effects of Moxonidine?
A5: Research suggests that ANP, a cardiac hormone involved in blood pressure and fluid regulation, may contribute to Moxonidine's renal and hypotensive effects. [, ] Studies demonstrate that Moxonidine administration is associated with increased plasma ANP levels and elevated urinary cGMP excretion, a marker of ANP activity. [] Blocking I1-receptors with efaroxan was found to inhibit Moxonidine-induced increases in both ANP and urinary cGMP, indicating a potential link between I1-receptor activation, ANP release, and Moxonidine's effects. [, ]
Q5: What is the molecular formula and weight of Moxonidine?
A5: The scientific papers provided focus primarily on the pharmacological and physiological effects of Moxonidine rather than its detailed structural characterization. Information regarding its molecular formula, weight, and spectroscopic data would be found in chemical databases or the drug's specific chemical characterization literature.
Q6: Is there information available about Moxonidine's material compatibility and stability under various conditions?
A6: The provided research papers primarily focus on the biological and pharmacological aspects of Moxonidine. Information on its material compatibility and stability would be found in pharmaceutical development literature and would depend on the specific formulation and intended use of the drug.
Q7: Does Moxonidine exhibit any catalytic properties?
A8: Moxonidine is primarily classified as a pharmacological agent, specifically an I1-imidazoline receptor agonist and, to a lesser extent, an α2-AR agonist. [, , , , , , , , , , ] The research provided does not indicate any catalytic properties associated with this compound. Its primary mode of action involves binding to and modulating the activity of specific receptors involved in regulating blood pressure and sympathetic nervous system activity.
Q8: Have computational chemistry techniques been used to study Moxonidine?
A8: The provided research focuses on in vivo and in vitro studies to investigate Moxonidine's effects. While computational studies can provide valuable insights into drug-receptor interactions and optimize drug design, the provided papers do not detail any specific computational chemistry studies or QSAR models for Moxonidine.
Q9: What is the stability of Moxonidine under various conditions, and what formulation strategies are used?
A10: While the research indicates that Moxonidine is primarily excreted unchanged, suggesting good metabolic stability, [] specific data on stability under different conditions and formulation strategies would be found in pharmaceutical development literature. This information is crucial for ensuring the drug's efficacy and shelf-life but is outside the scope of the provided research papers.
Q10: How is Moxonidine absorbed and eliminated from the body?
A11: Moxonidine is well-absorbed after oral administration, reaching peak plasma concentrations between 0.5 to 2 hours. [] It's primarily eliminated via renal excretion, with minimal metabolism. [] This characteristic necessitates dose adjustments for patients with renal impairment. [, ]
Q11: Does Moxonidine's antihypertensive effect last longer than its plasma half-life?
A12: Yes, interestingly, Moxonidine's antihypertensive effect appears to persist longer than its plasma half-life, which is approximately 2.5 hours. [, ] This observation suggests potential retention within the central nervous system, contributing to its sustained efficacy. [, ] This pharmacokinetic property allows for once-daily dosing, which is convenient for patients and may contribute to better adherence to treatment. [, , ]
Q12: Does Moxonidine affect heart rate?
A13: One of the advantages of Moxonidine is its minimal impact on heart rate. [, , ] While some studies note a transient decrease in heart rate, this effect is generally mild and often less pronounced than the reduction in blood pressure. [, ] This characteristic distinguishes Moxonidine from some other antihypertensive medications that can cause significant bradycardia (slow heart rate). []
Q13: What animal models have been used to study the effects of Moxonidine?
A14: Various animal models, particularly spontaneously hypertensive rats (SHRs), have been extensively used to investigate the antihypertensive and other potential therapeutic effects of Moxonidine. [, , , , , ] SHRs provide a well-established model of essential hypertension, making them valuable for preclinical studies on antihypertensive drugs. [] Other models include renal hypertensive rats, fructose-fed rats (to study metabolic syndrome), and pregnant rats treated with L-NNA (to mimic preeclampsia). [, , , , ]
Q14: Has Moxonidine demonstrated efficacy in clinical trials for hypertension?
A15: Yes, clinical trials have confirmed the efficacy of Moxonidine in reducing blood pressure in patients with mild to moderate essential hypertension. [, , , , , ] Studies show it effectively lowers both systolic and diastolic blood pressure, comparable to other antihypertensive drug classes. [, , , , , ]
Q15: Is there information on Moxonidine resistance mechanisms or cross-resistance with other antihypertensive classes?
A15: The provided research primarily focuses on establishing Moxonidine's efficacy and safety profile. While long-term clinical use can sometimes reveal resistance mechanisms, the available papers do not provide specific information on Moxonidine resistance or cross-resistance with other antihypertensive drug classes.
Q16: Are there any studies on targeted delivery of Moxonidine or the use of biomarkers to predict its efficacy?
A16: The research predominantly focuses on understanding Moxonidine's mechanism of action and systemic effects. Information on targeted delivery strategies or the use of biomarkers would be found in more recent and specialized research focusing on optimizing its therapeutic application.
Q17: What analytical techniques are used to quantify Moxonidine in biological samples?
A18: The research mentions using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry for the identification and quantification of Moxonidine and its metabolites in biological samples. [, ] This sensitive analytical technique is crucial for pharmacokinetic studies and investigating the drug's metabolism and disposition in preclinical models. [, ]
Q18: What is the environmental impact of Moxonidine?
A18: The provided research primarily focuses on the therapeutic applications of Moxonidine. Information on its environmental impact and degradation pathways would require further investigation and is not within the scope of these papers.
Q19: Are there any known drug-transporter interactions or effects on drug-metabolizing enzymes associated with Moxonidine?
A19: The provided research does not elaborate on specific drug-transporter interactions or effects on drug-metabolizing enzymes associated with Moxonidine. Detailed investigations into these aspects are crucial for understanding potential drug interactions and optimizing its use in patients with complex medical histories or those taking multiple medications.
Q20: What are the potential benefits of Moxonidine beyond blood pressure reduction?
A21: Research suggests that Moxonidine may provide additional benefits beyond its antihypertensive effects. [, , , ] These potential benefits include:
- Improved insulin sensitivity: Studies in animal models of insulin resistance and metabolic syndrome indicate that Moxonidine may improve insulin sensitivity and glucose metabolism. [, ]
- Reduction in cardiac hypertrophy: Chronic administration of Moxonidine has been shown to reduce left ventricular hypertrophy (enlargement of the heart muscle), a common consequence of hypertension and a risk factor for heart failure. [, , ]
- Anti-arrhythmic effects: Moxonidine has demonstrated anti-arrhythmic properties in some experimental settings, suggesting a potential role in treating certain types of irregular heartbeats. []
Q21: Is there a historical context for the development of Moxonidine?
A23: Moxonidine belongs to the second generation of centrally acting antihypertensive drugs. [, , ] The first generation, including drugs like clonidine, while effective, was often limited by side effects like sedation and dry mouth due to their less selective activation of α2-ARs. [, , , ] The discovery of I1-imidazoline receptors as a potential target for blood pressure regulation led to the development of more selective agents like Moxonidine, aiming for improved efficacy and tolerability. [, , , ]
Q22: What are some future directions for research on Moxonidine?
A22: Given its unique pharmacological profile and potential benefits beyond blood pressure reduction, further research on Moxonidine is warranted. Areas of interest include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




